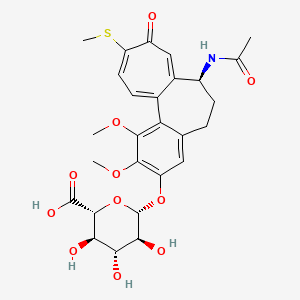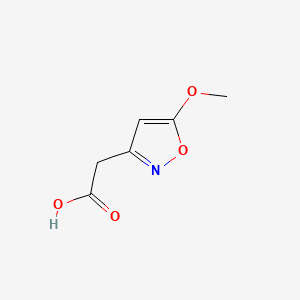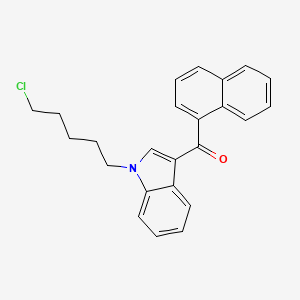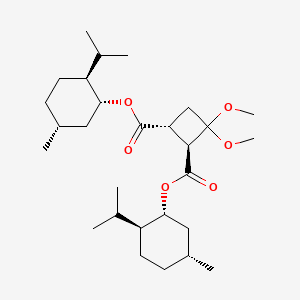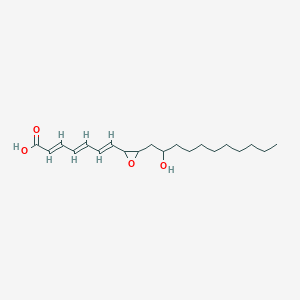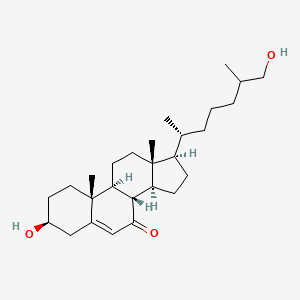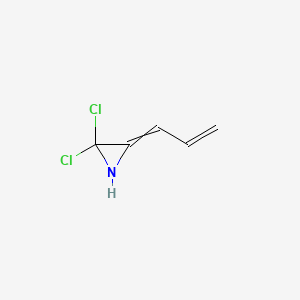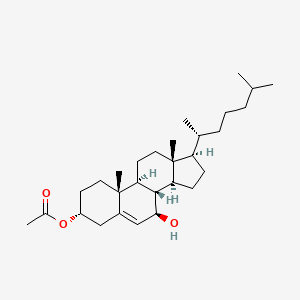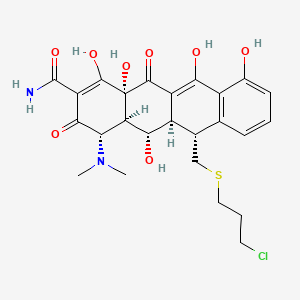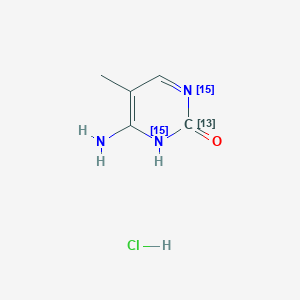
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is a labeled compound used primarily in research settings. It is a derivative of 5-Methyl Cytosine, a modified form of the DNA base cytosine. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications .
Métodos De Preparación
The synthesis of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytosine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the methyl group and form the hydrochloride salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a hydroxyl or carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies of DNA methylation, which is an important epigenetic modification involved in gene regulation.
Medicine: Research involving this compound helps in understanding the role of DNA methylation in diseases such as cancer.
Mecanismo De Acción
The primary mechanism of action of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves its incorporation into DNA, where it can affect gene expression by altering the methylation pattern. The labeled isotopes allow researchers to track and study these modifications using various analytical techniques. The molecular targets include DNA methyltransferases, which are enzymes responsible for adding methyl groups to cytosine residues in DNA .
Comparación Con Compuestos Similares
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:
5-Methyl Cytosine:
5-Hydroxymethyl Cytosine: Another modified cytosine base involved in DNA methylation studies.
5-Formyl Cytosine: A derivative formed through the oxidation of 5-Methyl Cytosine.
These compounds share similar chemical structures but differ in their specific modifications and applications, highlighting the unique utility of this compound in isotopic labeling studies .
Propiedades
IUPAC Name |
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i5+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMULVRPAUPJT-OULABZQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([15NH][13C](=O)[15N]=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
